molecular formula C21H21N3O5 B2900963 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-58-3

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No.: B2900963
CAS No.: 941934-58-3
M. Wt: 395.415
InChI Key: IALYWHVWHRPRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS: 941957-86-4) is an oxalamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substituent. Its molecular formula is C₂₀H₁₉N₃O₅, with a molecular weight of 381.4 g/mol .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-9-15(5-6-16(13)24-8-2-3-19(24)25)23-21(27)20(26)22-11-14-4-7-17-18(10-14)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALYWHVWHRPRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in cancer cell lines. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Benzimidazole-Pyrrolidinone Derivatives

Compounds such as 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) (MW: 418 g/mol) and 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (13) (MW: 442 g/mol) share the 2-oxopyrrolidinyl group with the target compound but differ in their core structures (benzimidazole vs. oxalamide) and substituents . Key distinctions include:

  • Hydrogen Bonding Potential: The oxalamide linker in the target compound provides two amide NH groups, enabling stronger hydrogen-bonding networks compared to the single amide in benzimidazole derivatives .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Oxalamide Benzo[d][1,3]dioxole, 2-oxopyrrolidinyl 381.4
Compound 12 Benzimidazole 3-Methylphenyl, hydrazide 418
Compound 13 Benzimidazole Pyrazole, 2-oxopyrrolidinone 442

Dioxothiazolidine Derivatives

(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives (e.g., from ) incorporate a dioxothiazolidine ring, contrasting with the benzo[d][1,3]dioxole group in the target compound. The dioxothiazolidine moiety confers greater polarity but reduced metabolic stability compared to the methylenedioxyphenyl group .

Analytical Characterization

  • Spectroscopy : The target compound’s structure would likely be confirmed via ¹H/¹³C NMR and IR spectroscopy, as demonstrated for benzimidazole derivatives .
  • Chromatography : HPLC and TLC (e.g., Rf = 0.35 for compound 11o in ) are standard for purity assessment, though the target compound’s chromatographic data is currently unreported .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity?

  • The compound contains a benzo[d][1,3]dioxole moiety, an oxalamide core, and a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. The benzo[d][1,3]dioxole contributes aromatic stability and potential π-π stacking interactions, while the oxalamide group enables hydrogen bonding with biological targets. The pyrrolidinone substituent may enhance solubility and modulate steric effects .
  • Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm spatial arrangement and hydrogen-bonding patterns .

Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?

  • Synthesis typically involves multi-step coupling reactions, such as activating oxalic acid derivatives (e.g., oxalyl chloride) with amines under inert conditions. A common challenge is isolating the product from unreacted starting materials or side products like oligomers.
  • Methodological Insight : Optimize stepwise coupling using catalysts (e.g., palladium for cross-coupling) and employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) for purification .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side-product formation?

  • Key Variables : Temperature (reflux vs. room temperature), solvent polarity (DMF for solubility vs. dichloromethane for selectivity), and catalyst loading (e.g., triethylamine for deprotonation).
  • Methodological Insight : Use design-of-experiments (DoE) approaches to test reaction parameters. Monitor intermediates via LC-MS to identify bottlenecks .

Q. What in vitro assays are suitable for evaluating anticancer potential, and how can contradictory bioactivity data be resolved?

  • Assay Design : Use cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., HeLa or MCF-7) and compare with normal cells (e.g., HEK293). Contradictions may arise from differences in cell permeability or off-target effects.
  • Methodological Insight : Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) and use siRNA knockdown to confirm target specificity .

Q. How do computational strategies predict binding affinity to target enzymes, and how do they align with experimental data?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinases or proteases) using the compound’s 3D conformation. Compare predictions with surface plasmon resonance (SPR) binding constants.
  • Methodological Insight : Refine docking models with molecular dynamics simulations to account for protein flexibility .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • Techniques : High-resolution mass spectrometry (HR-MS) for molecular formula confirmation, 2D NMR (e.g., NOESY for stereochemistry), and IR spectroscopy for functional group validation.
  • Case Study : A 2023 study resolved conflicting NOE signals in a nitro-substituted analog using variable-temperature NMR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Root Causes : Variability in assay conditions (e.g., serum concentration, incubation time) or compound purity (e.g., HPLC vs. crude samples).
  • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity via elemental analysis. Cross-reference with structurally similar oxalamides (e.g., ’s table) to identify trends .

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Hypothesis : The compound may exhibit tissue-specific activity or require metabolic activation.
  • Methodological Insight : Test prodrug derivatives in macrophage models (e.g., LPS-induced TNF-α suppression) and analyze metabolites via LC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.